molecular formula C10H15ClN2O2 B2933574 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride CAS No. 2378503-41-2

3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride

Cat. No. B2933574
CAS RN: 2378503-41-2
M. Wt: 230.69
InChI Key: CMKSLKNDPFAUQR-UHFFFAOYSA-N
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Description

3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride, also known as 3-DIMETHYLAMINOPROPIONIC ACID HYDROCHLORIDE, is a chemical compound with the molecular formula C5H12ClNO2 . It is a solid substance that is white to off-white in color .


Molecular Structure Analysis

The molecular structure of 3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride consists of 5 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in the referenced databases .


Physical And Chemical Properties Analysis

This compound has a melting point range of 186.0 to 192.0 °C . It is soluble in DMSO and methanol to a certain extent . The compound is stable and hygroscopic .

Scientific Research Applications

Pharmacological Applications

The compound is part of the diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Synthesis of Aromatic Ketones

The compound can be used in the synthesis of aromatic ketones through a direct Csp3-H oxidation . This process is catalyzed by transition metals and is an important component of medicinal chemistry and chemical biology .

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds with potential biological activities . These compounds are prepared using different synthetic approaches and are endowed with clinical applications .

Synthesis of FDA Approved Drugs

The compound is used in the synthesis of FDA approved drugs with pyrimidine as a central unit bearing different substituents . Special attention is given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Synthesis of Novel Anti-fibrotic Drugs

The compound is used in the synthesis of novel anti-fibrotic drugs . The study showed that compounds 12m and 12q might be developed as novel anti-fibrotic drugs .

Safety and Hazards

The compound is classified as an irritant (Xi) and has a hazard code of 36 . Safety precautions include avoiding contact with eyes and skin, and in case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

3-[6-(dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-12(2)9-5-3-8(7-11-9)4-6-10(13)14;/h3,5,7H,4,6H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKSLKNDPFAUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-(Dimethylamino)pyridin-3-yl]propanoic acid;hydrochloride

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